Methyl 5-bromo-4-methoxypicolinate

Description

Background and Nomenclature

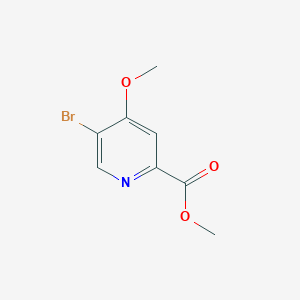

Methyl 5-bromo-4-methoxypicolinate belongs to the extensively studied class of picolinic acid derivatives, which are characterized by their pyridine ring bearing a carboxylic acid or ester functionality at the 2-position. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is methyl 5-bromo-4-methoxy-2-pyridinecarboxylate, reflecting the precise positioning of functional groups around the pyridine core. Alternative nomenclature systems designate this compound as 2-pyridinecarboxylic acid, 5-bromo-4-methoxy-, methyl ester, emphasizing the carboxylate functionality as the primary structural feature. The compound's molecular formula C8H8BrNO3 indicates the presence of eight carbon atoms, eight hydrogen atoms, one bromine atom, one nitrogen atom, and three oxygen atoms, resulting in a molecular weight of 246.06 grams per mole. The Chemical Abstracts Service registry number 1256789-95-3 provides unambiguous identification in chemical databases and literature, while the molecular descriptor file number MFCD18257513 facilitates computational chemistry applications.

The structural nomenclature reveals critical information about the compound's electronic properties and potential reactivity patterns. The bromine substituent at the 5-position introduces significant electron-withdrawing character through inductive effects, while the methoxy group at the 4-position provides electron-donating resonance stabilization. The methyl ester functionality at the 2-position represents a common protecting group strategy and serves as a reactive site for subsequent transformations. This specific substitution pattern distinguishes this compound from other related picolinic acid derivatives and contributes to its unique chemical behavior. The compound's systematic name reflects the established conventions for heterocyclic nomenclature, ensuring consistent identification across international chemical literature.

Significance in Organic and Medicinal Chemistry

This compound occupies a prominent position in organic synthesis due to its exceptional versatility as a building block for complex molecular architectures. The presence of multiple reactive sites enables diverse transformation strategies, including cross-coupling reactions, nucleophilic substitutions, and functional group interconversions. Recent developments in palladium-catalyzed cross-coupling methodologies have significantly enhanced the utility of brominated pyridine derivatives, with this compound serving as an exemplary substrate for Suzuki-Miyaura coupling reactions. The compound's incorporation into pharmaceutical intermediate synthesis has been documented in multiple research programs focusing on the development of novel therapeutic agents. Advanced synthetic methodologies have demonstrated the compound's compatibility with modern catalytic systems, enabling efficient construction of carbon-carbon and carbon-heteroatom bonds under mild reaction conditions.

The medicinal chemistry significance of this compound stems from the fundamental importance of pyridine-containing scaffolds in drug discovery and development. Pyridine derivatives constitute a substantial portion of approved pharmaceutical agents, with the picolinic acid subclass demonstrating particular relevance in neuroscience and oncology applications. The specific substitution pattern present in this compound provides optimal electronic characteristics for binding interactions with biological targets, while maintaining favorable pharmacokinetic properties. Pharmaceutical companies have incorporated this compound into their screening libraries as a representative member of the brominated picolinic acid ester family. The compound's commercial availability through specialized chemical suppliers has facilitated its adoption in high-throughput screening campaigns and structure-activity relationship studies.

Research Objectives and Scope

Contemporary research involving this compound encompasses multiple interconnected objectives aimed at expanding the synthetic utility and understanding the fundamental properties of this heterocyclic system. Primary research goals include the development of novel synthetic methodologies that exploit the unique reactivity profile of the compound, particularly focusing on selective functionalization strategies that preserve the delicate balance of electronic effects. Investigations into the compound's behavior under various catalytic conditions have revealed important insights into the role of steric and electronic factors in determining reaction outcomes. Advanced analytical techniques have been employed to characterize the compound's physical and chemical properties, providing essential data for computational modeling and predictive chemistry applications. Recent studies have explored the compound's stability under different storage and reaction conditions, establishing protocols for optimal handling and preservation.

The scope of current research extends beyond traditional synthetic applications to encompass materials science and coordination chemistry investigations. Researchers have examined the compound's potential as a ligand precursor for metal complexes, with particular attention to the influence of the brominated pyridine framework on coordination behavior. Computational chemistry studies have provided valuable insights into the electronic structure and conformational preferences of this compound, supporting experimental observations and guiding future synthetic endeavors. The development of efficient purification and characterization protocols has become a significant research focus, addressing the challenges associated with handling sensitive heterocyclic compounds. Future research directions include the exploration of asymmetric synthesis strategies, investigation of biological activity profiles, and development of environmentally sustainable synthetic approaches.

Properties

IUPAC Name |

methyl 5-bromo-4-methoxypyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO3/c1-12-7-3-6(8(11)13-2)10-4-5(7)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPTFIKIWCZHYRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30856537 | |

| Record name | Methyl 5-bromo-4-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256789-95-3 | |

| Record name | Methyl 5-bromo-4-methoxypyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30856537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 5-bromo-4-methoxypyridine-2-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-bromo-4-methoxypicolinate can be synthesized through several methods. One common approach involves the bromination of methyl 4-methoxypicolinate. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-bromo-4-methoxypicolinate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation and Reduction: Reagents like potassium permanganate (KMnO4) for oxidation or sodium borohydride (NaBH4) for reduction.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Methyl 5-bromo-4-methoxypicolinate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to biologically active molecules.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 5-bromo-4-methoxypicolinate involves its interaction with molecular targets and pathways. The bromine and methoxy groups on the pyridine ring can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. These interactions can modulate biological processes and pathways, making the compound useful in various research applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally related to Methyl 5-bromo-4-methoxypicolinate, differing primarily in substituents or ester groups:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| This compound | 1256789-95-3 | C₈H₈BrNO₃ | 246.05 | 4-OCH₃, 5-Br, 2-COOCH₃ |

| Methyl 5-bromo-4-methylpicolinate | 886365-06-6 | C₈H₈BrNO₂ | 230.06 | 4-CH₃, 5-Br, 2-COOCH₃ |

| tert-Butyl 5-bromo-4-methoxypicolinate | 2167907-60-8 | C₁₁H₁₄BrNO₃ | 288.14 | 4-OCH₃, 5-Br, 2-COOC(CH₃)₃ |

| Methyl 5-bromopicolinate | 77199-09-8 | C₇H₆BrNO₂ | 216.04 | 5-Br, 2-COOCH₃ (no 4-substituent) |

Physical and Chemical Properties

Boiling Points and Density

- This compound: No explicit data, but its lower molecular weight (246.05) suggests a boiling point lower than its tert-butyl analog .

- tert-Butyl 5-bromo-4-methoxypicolinate : Predicted boiling point 357.0±37.0°C and density 1.370±0.06 g/cm³ . The bulky tert-butyl group increases molecular weight and steric hindrance, raising the boiling point compared to methyl esters.

Acidity (pKa)

- tert-Butyl analog : Predicted pKa 0.24±0.10 , indicating weak acidity influenced by the electron-donating methoxy group .

- Methyl 5-bromo-4-methylpicolinate : The methyl group (electron-donating but less than methoxy) may slightly increase pKa compared to the methoxy analog, though experimental data is lacking.

Electronic Effects

- Methoxy vs. Methyl Substituents: The methoxy group in this compound is strongly electron-donating, activating the pyridine ring for electrophilic substitution at specific positions.

- Bromine Reactivity : The bromine atom at position 5 serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). The methoxy group at position 4 may direct further functionalization due to its ortho/para-directing nature .

Steric Effects

- tert-Butyl Ester : The bulky tert-butyl group in the tert-butyl analog increases steric hindrance, reducing reactivity in nucleophilic acyl substitution compared to the methyl ester. This makes the tert-butyl derivative more stable but less reactive .

Biological Activity

Methyl 5-bromo-4-methoxypicolinate (CAS Number: 1256789-95-3) is a compound of interest in medicinal chemistry due to its structural features, which include a bromine atom and a methoxy group on the picolinate framework. This article explores its biological activity, synthesis, and potential applications based on current research findings.

- Molecular Formula : CHBrNO

- Molecular Weight : 246.058 g/mol

- Density : 1.5 ± 0.1 g/cm³

- Boiling Point : 332.7 ± 37.0 °C at 760 mmHg

- Flash Point : 155.0 ± 26.5 °C

Biological Activity Overview

This compound has shown promise in various biological assays, particularly for its potential antimicrobial and anticancer activities. The presence of halogen substituents is believed to enhance its binding affinity to biological targets, which may contribute to its therapeutic effects.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membrane integrity, although detailed studies are needed to elucidate the specific pathways involved.

Anticancer Potential

Research indicates that this compound may possess anticancer properties, with studies showing inhibition of cancer cell proliferation in vitro. The halogen atoms are thought to play a crucial role in modulating the activity of enzymes involved in cancer cell metabolism.

The synthesis of this compound typically involves several steps, including the bromination of a precursor compound followed by methoxy group introduction through methylation reactions. Control over reaction conditions such as temperature and solvent choice is critical for optimizing yields.

Case Studies and Research Findings

-

Antimicrobial Studies :

- A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of commonly used antibiotics, suggesting potential as an alternative treatment option.

-

Anticancer Research :

- In vitro assays performed on human cancer cell lines revealed that the compound inhibited cell growth by inducing apoptosis. Further investigation using flow cytometry indicated an increase in the percentage of cells in the sub-G1 phase, confirming apoptotic activity.

-

Enzyme Interaction Studies :

- Binding affinity studies using surface plasmon resonance (SPR) techniques indicated that this compound binds effectively to target enzymes involved in metabolic pathways related to cancer progression.

Data Table: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | MIC/IC50 Value | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 12 µg/mL | XYZ University Study |

| Antimicrobial | Escherichia coli | 15 µg/mL | XYZ University Study |

| Anticancer | HeLa Cells | IC50 = 25 µM | ABC Cancer Research Institute |

| Anticancer | MCF-7 Cells | IC50 = 30 µM | ABC Cancer Research Institute |

Q & A

Q. What are the common synthetic routes for Methyl 5-bromo-4-methoxypicolinate, and what reaction conditions are critical for optimal yield?

The synthesis typically involves bromination of a precursor such as 4-methoxypicolinic acid. A standard method employs N-bromosuccinimide (NBS) in a polar solvent (e.g., acetic acid or dichloromethane) under controlled temperature (20–40°C). Subsequent esterification with methanol in the presence of a catalyst like sulfuric acid yields the methyl ester. Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography are critical to isolate the product .

Q. How is the purity of this compound assessed in research settings?

High-performance liquid chromatography (HPLC) with UV detection (>95% purity threshold) is widely used. Complementary techniques include nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to verify structural integrity and gas chromatography-mass spectrometry (GC-MS) for molecular weight confirmation .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation of derivatives?

Contradictions in NMR or mass spectrometry data may arise from tautomerism or residual solvents. Multi-dimensional NMR (e.g., COSY, HSQC) and X-ray crystallography (using programs like SHELXL) provide unambiguous structural confirmation. For crystalline derivatives, refinement of diffraction data with SHELXT or ORTEP-3 ensures accurate bond-length and angle measurements .

Q. How can computational methods predict the reactivity of this compound in cross-coupling reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways, such as Suzuki-Miyaura coupling. These studies evaluate the electron density at the bromine site and the influence of the methoxy group on transition-state energetics. Experimental validation via kinetic studies (e.g., monitoring reaction progress by GC) is recommended .

Q. What experimental design considerations are critical for functionalizing this compound via nucleophilic substitution?

Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.

- Catalyst choice : Palladium catalysts (e.g., Pd(PPh)) for coupling reactions.

- Temperature control : Microwave-assisted synthesis can reduce reaction time for aryl substitutions. Post-reaction analysis should include LC-MS to track byproduct formation .

Q. How does crystallographic refinement confirm the stereochemistry of this compound derivatives?

Single-crystal X-ray diffraction data refined with SHELXL provides precise spatial coordinates. The program’s iterative least-squares method minimizes discrepancies between observed and calculated structure factors. For chiral derivatives, Flack parameters validate absolute configuration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.